molecular formula C27H36ClFO5 B570564 6-(R)-Clocortolone CAS No. 1365530-49-9

6-(R)-Clocortolone

Cat. No. B570564
M. Wt: 495.028
InChI Key: SXYZQZLHAIHKKY-FIHDXIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(R)-Clocortolone, also known as 6-(R)-hydroxy-11-oxo-21-chloro-16α-methylpregna-1,4-diene-3,20-dione, is a glucocorticoid steroid hormone derivative of cortisone and cortisol. This hormone is found in the body naturally in small amounts and is used in various scientific research applications. It is used as an anti-inflammatory, anti-allergic, and anti-proliferative agent, and has been found to have a variety of biochemical and physiological effects.

Detailed Synthesis Method

Starting Materials
Cyclopentanone, 2,4-dichlorobenzene, Ethyl vinyl ether, Magnesium, Ethylmagnesium bromide, 3-Chloroperoxybenzoic acid, Sodium hydroxide, Hydrochloric acid, Sodium sulfate, Chloroform, Methanol, Water, Sodium bicarbonate, Sodium chloride

Reaction
1. Formation of 2,4-dichlorocyclopent-2-enone by reacting cyclopentanone with 2,4-dichlorobenzene in the presence of ethyl vinyl ether and magnesium., 2. Conversion of 2,4-dichlorocyclopent-2-enone to 6-chloro-2,4-cyclopentadienone by reacting with ethylmagnesium bromide., 3. Epoxidation of 6-chloro-2,4-cyclopentadienone with 3-chloroperoxybenzoic acid to form 6-chloro-2,4-cyclopentadienone epoxide., 4. Hydrolysis of 6-chloro-2,4-cyclopentadienone epoxide with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol., 5. Protection of the hydroxyl group in 6-chloro-2,4-cyclopentadienone-1,2-diol with acetyl chloride to form 6-chloro-2,4-cyclopentadienone-1,2-diacetate., 6. Deacetylation of 6-chloro-2,4-cyclopentadienone-1,2-diacetate with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol., 7. Conversion of 6-chloro-2,4-cyclopentadienone-1,2-diol to 6-(R)-Clocortolone by reacting with hydrochloric acid, sodium sulfate, chloroform, methanol, water, sodium bicarbonate, and sodium chloride.

Scientific Research Applications

6-(R)-Clocortolone(R)-Clocortolone is used in various scientific research applications, such as the study of inflammation, allergy, and cancer. It has been found to have anti-inflammatory, anti-allergic, and anti-proliferative properties, and has been used in the treatment of asthma, allergies, and certain types of cancer. In addition, 6-(R)-Clocortolone(R)-Clocortolone has been used in the study of gene expression, signal transduction, and cell cycle regulation.

Mechanism Of Action

The mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone is not fully understood. It is believed that 6-(R)-Clocortolone(R)-Clocortolone binds to glucocorticoid receptors, which are found in many different types of cells. This binding triggers a cascade of events, leading to the inhibition of inflammation, allergy, and cancer. It is also believed that 6-(R)-Clocortolone(R)-Clocortolone has a direct effect on gene expression and signal transduction.

Biochemical And Physiological Effects

6-(R)-Clocortolone(R)-Clocortolone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 6-(R)-Clocortolone(R)-Clocortolone has been found to inhibit the production of histamine and other allergy-causing substances. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The use of 6-(R)-Clocortolone(R)-Clocortolone in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, making it ideal for use in laboratory experiments. In addition, its anti-inflammatory, anti-allergic, and anti-proliferative properties make it useful for studying a variety of biological processes. However, its use in laboratory experiments is limited by its ability to induce cell death in certain types of cancer cells.

Future Directions

There are several potential future directions for 6-(R)-Clocortolone(R)-Clocortolone research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research is needed to better understand the mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone and to identify new potential therapeutic applications. Finally, further research is needed to better understand the biochemical and physiological effects of 6-(R)-Clocortolone(R)-Clocortolone, and to identify potential new uses for this compound.

properties

CAS RN

1365530-49-9

Product Name

6-(R)-Clocortolone

Molecular Formula

C27H36ClFO5

Molecular Weight

495.028

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1

InChI Key

SXYZQZLHAIHKKY-FIHDXIENSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F

synonyms

(6β,11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.